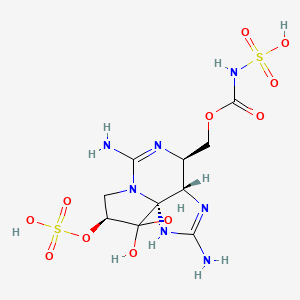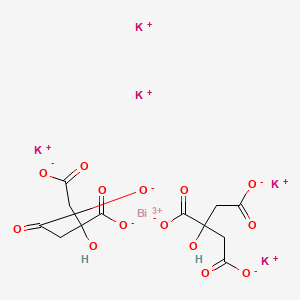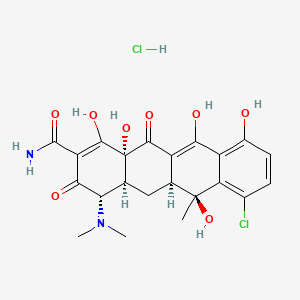
Chlortetracycline hydrochloride
Vue d'ensemble
Description
Chlortetracycline Hydrochloride is a tetracycline with broad-spectrum antibacterial and antiprotozoal activity . It is bacteriostatic and inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the addition of amino acids to the growing peptide chain . This tetracycline is active against a wide range of gram-positive and gram-negative organisms, spirochetes, rickettsial species, certain protozoa, and Mycoplasma and Chlamydia organisms .
Synthesis Analysis
The regulatory role of CtcS, a potential member of MarR (multiple antibiotic resistance regulator) family of transcriptional regulators in S. aureofaciens F3, was demonstrated . Knockdown of ctcS altered the transcription of several biosynthesis-related genes and reduced the production of tetracycline (TC) and CTC .
Molecular Structure Analysis
Chlortetracycline Hydrochloride is a salt of chlortetracycline . It is generally used as a veterinary and aquaculture medicine .
Chemical Reactions Analysis
The degradation rates of 60 mg L −1 CTC in microbial fuel cells (MFCs) were 74.2% within 7 days . The degradation of chlortetracycline hydrochloride (CTC) by activated peroxymonosulfate (PMS) with natural manganese sand (NMS) was also studied .
Physical And Chemical Properties Analysis
Chlortetracycline Hydrochloride is a salt of chlortetracycline . It is generally used as a veterinary and aquaculture medicine . It is often used on dairy cattle and aquacultured catfish, salmon, and lobster .
Applications De Recherche Scientifique
Environmental Science: Degradation of Chlortetracycline Hydrochloride
Summary
Chlortetracycline hydrochloride (CTC) is being studied for its degradation in environmental settings to mitigate its impact on ecosystems .
Methods
The degradation process involves the activation of peroxymonosulfate (PMS) with natural manganese sand (NMS), characterized by techniques like BET, EDS, and SEM .
Results
Optimization through response surface methodology showed that 81.65% of CTC could be degraded under certain conditions, indicating NMS as an efficient activator for purifying water and wastewater .
Biochemistry: Antibiotic Mechanism and Interaction
Summary
CTC’s role as a tetracycline antibiotic involves inhibiting bacterial growth by competing with tRNA at the bacterial ribosome’s A site .
Methods
Research into CTC’s mechanism of action includes studying its binding affinity to ribosomes and its impact on protein synthesis .
Results
Findings contribute to understanding how CTC and similar antibiotics can be used to treat infections and the development of resistance .
Microbiology: Antibiotic Resistance and Biosynthesis
Summary
CTC is used to study antibiotic resistance patterns and the biosynthesis of tetracycline antibiotics in microbial strains .
Results
The research provides insights into the transcriptional regulation of CTC production, which is crucial for developing strains with higher antibiotic yields .
In Vivo Research: Veterinary Applications
Summary
CTC is extensively used in veterinary medicine for the treatment and prevention of bacterial infections in animals .
Methods
Studies involve administering CTC to animals and monitoring its absorption, distribution, metabolism, and excretion .
Results
Research shows that a significant portion of administered CTC is excreted, highlighting the need for environmental considerations in its veterinary use .
Cell Culture: Antimicrobial Applications
Summary
In cell culture, CTC is utilized for its antimicrobial properties to prevent contamination and study microbial interactions .
Methods
CTC is added to culture media and its effects on cell growth and microbial contaminants are observed .
Results
The application of CTC in cell culture demonstrates its effectiveness in maintaining sterile conditions and supporting research on microbial behavior .
Fluorescence Assays: Calcium Influx Detection
Summary
CTC’s fluorescence properties are exploited in assays to detect calcium influx during biological processes like the acrosome reaction in spermatozoa .
Methods
Fluorescence assays involve treating cells with CTC and using fluorescence microscopy to observe changes indicative of calcium influx .
Results
These assays provide a method to study cellular events with high sensitivity and have potential applications in reproductive biology and medicine .
This analysis covers a range of applications of Chlortetracycline hydrochloride, reflecting its versatility in scientific research across multiple disciplines. Each application provides valuable insights into the compound’s properties and potential uses.
Photocatalysis: Enhanced Degradation of Antibiotics
Summary
Chlortetracycline hydrochloride is the subject of studies focusing on its photocatalytic degradation to address antibiotic pollution .
Methods
The research involves a composite photocatalyst based on cerium (III) metal–organic framework, graphene oxide, and Fe3O4, which is investigated for its efficiency in degrading chlortetracycline with the aid of hydrogen peroxide .
Results
The composite displayed a removal rate of 80.5% in 180 minutes, showcasing a significant potential for environmental remediation of antibiotic contaminants .
Pharmacology: Drug Delivery Systems
Summary
Chlortetracycline hydrochloride is explored as a component in drug delivery systems due to its antibiotic properties and its ability to interact with various biological molecules .
Methods
Studies include the encapsulation of CTC in biodegradable polymers and assessing its release kinetics and therapeutic efficacy .
Results
The findings suggest that CTC-incorporated delivery systems can provide controlled release and targeted therapy, enhancing the drug’s clinical applications .
Agriculture: Plant Disease Management
Summary
In agriculture, Chlortetracycline hydrochloride is used to manage plant diseases caused by bacterial infections .
Methods
The application involves treating plants or seeds with CTC to prevent or cure bacterial diseases, with careful monitoring of dosage and impact on plant health .
Results
Research indicates that CTC treatments can effectively reduce disease incidence in crops, contributing to sustainable agricultural practices .
Aquaculture: Disease Control in Aquatic Organisms
Summary
CTC is utilized in aquaculture to control bacterial diseases in fish and other aquatic organisms .
Methods
This involves adding CTC to feed or water and studying its efficacy in preventing or treating infections, as well as its environmental impact .
Results
Studies show that CTC can be effective in improving the health of aquatic stocks, but also highlight the need for responsible use to prevent environmental and resistance issues .
Food Safety: Detection of Antibiotic Residues
Summary
Chlortetracycline hydrochloride is also a subject of research in food safety, particularly in the detection of antibiotic residues in food products .
Methods
Techniques such as chromatography and mass spectrometry are used to detect and quantify CTC residues in food samples .
Results
The development of sensitive and accurate methods for CTC detection helps ensure food safety and compliance with regulatory standards .
Clinical Research: Treatment of Infectious Diseases
Summary
CTC’s primary application in clinical research is in the treatment of infectious diseases caused by susceptible bacterial strains .
Methods
Clinical trials and studies are conducted to evaluate the efficacy, dosage, and safety profile of CTC in treating various infections .
Results
The results contribute to the understanding of CTC’s therapeutic potential and guide its use in medical practice .
Safety And Hazards
Orientations Futures
Chlortetracycline can be transmitted over multiple generations and weaken the immune defense of offspring, raising concerns on the population hazards and ecological risk of antibiotics in the natural environment . The degradation of chlortetracycline hydrochloride (CTC) by activated peroxymonosulfate (PMS) with natural manganese sand (NMS) was also studied .
Propriétés
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPHLRPFNSDNH-MRFRVZCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57-62-5 (Parent) | |
| Record name | Chlortetracycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045076 | |
| Record name | Chlortetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlortetracycline hydrochloride | |
CAS RN |
64-72-2, 165101-50-8, 3671-08-7 | |
| Record name | Chlortetracycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alexomycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165101508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5aα,6β,12aα)]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlortetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORTETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GX33ON8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




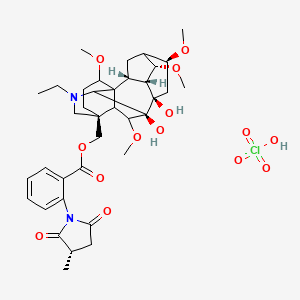
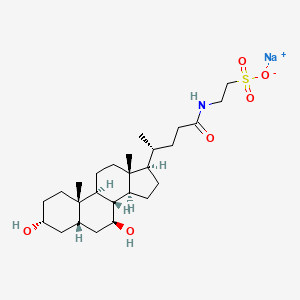





![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)
